

The Role of PPARα in Lipid Metabolism

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Compound of Interest		
Compound Name:	GW6471	
Cat. No.:	B1684553	Get Quote

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue.[1] [2] PPARα acts as a master regulator of lipid homeostasis by controlling the expression of a wide array of genes involved in multiple facets of lipid metabolism.[3]

Upon activation by endogenous ligands, primarily fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][5] This binding event recruits co-activator proteins, initiating the transcription of genes that govern:

- Fatty Acid Uptake and Transport: Including fatty acid translocase (CD36) and fatty acidbinding proteins (FABPs).[2]
- Mitochondrial and Peroxisomal Fatty Acid Oxidation (FAO): Key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[2][6]
- Triglyceride Metabolism and Lipolysis.[3]
- Ketogenesis: The production of ketone bodies during periods of fasting.[1]

Given its central role, dysregulation of PPAR α signaling is implicated in metabolic disorders, making it a significant target for the rapeutic intervention and research.[2]



GW6471: A Selective PPARα Antagonist

GW6471 is a potent, synthetic, and highly selective antagonist for PPAR α . Its utility in research stems from its ability to specifically inhibit PPAR α -mediated signaling, thereby allowing for the precise investigation of its downstream effects.

Mechanism of Action: Unlike PPAR α agonists that promote the recruitment of co-activator complexes, **GW6471** functions as a competitive antagonist.[7] Upon binding to the ligand-binding domain of PPAR α , **GW6471** induces a conformational change that prevents the release of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor). This action actively suppresses the transcription of PPAR α target genes, effectively blocking the signaling pathway.

Quantitative Data and Key Findings from GW6471 Studies

GW6471 has been employed across numerous studies to probe the function of PPAR α . The quantitative data from these investigations are summarized below.

Table 1: Physicochemical and Pharmacological

Properties of GW6471

Property	Value	Reference
Molecular Weight	619.67 Da	
CAS Number	880635-03-0	
Target	PPARα	
IC50	0.24 μM (240 nM)	[8]
Solubility	Soluble in DMSO (up to 75 mM) and ethanol (up to 10 mM)	

Table 2: Effects of GW6471 on Lipid Metabolism In Vitro



Cell Model	Concentration(s)	Duration	Key Findings	Reference
Renal Cell Carcinoma (Caki-1, 786-O)	25 μΜ	24 h	Attenuated enhanced fatty acid oxidation (FAO) associated with glycolysis inhibition.	[9]
Breast Cancer Stem Cells (MDA-MB-231)	8 μΜ	72 h	Reduced lipid droplet accumulation and cholesterol content.	[7][10]
Bone Marrow- Derived Dendritic Cells (BMDCs)	15 μΜ	48 h	Reduced tumor- derived exosome- induced lipid accumulation and restored metabolic balance from FAO towards glycolysis.	[11]
Prostate Cancer Cells (PC3-LN4)	4 μΜ	24 h	Significantly reduced both the size and number of lipid droplets.	[12]
HepG2 Cells	10 μΜ	24 h	Significantly reduced the regulatory effects of agonists on the protein expression of PPARa, CPT-1a,	[8]



ACOX1, and FASN.

Table 3: Effects of GW6471 on Lipid Metabolism In Vivo

Animal Model	Dosage & Route	Duration	- Key Findings	Reference
Nude Mice (Renal Cancer Xenograft)	20 mg/kg, i.p., every other day	4 weeks	Attenuated tumor growth; no observed toxicity or adverse effects on kidney/liver function.	[8][9][13]
C57BL/6N Mice (High-Fat Diet Model)	10 mg/kg, gavage, daily	12 weeks	Improved obesity and NASH, dependent on intestinal PPARa; no hepatotoxicity observed.	[14][15]
PPARA- humanized Mice (High-Fat Diet)	10 mg/kg, gavage, daily	12 weeks	Decreased hepatic lipid accumulation, body weight, liver weight, and serum TC/TG/ALT levels.	[15]

Table 4: Summary of Gene Expression Changes Modulated by GW6471



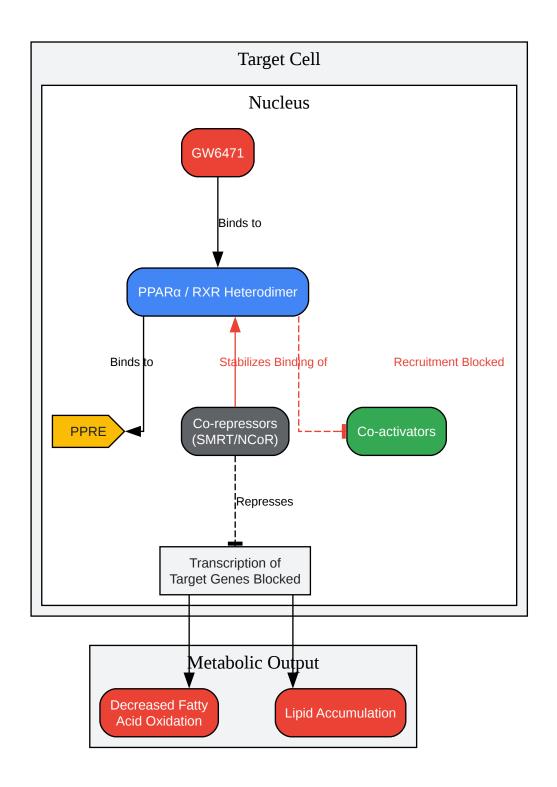
Gene Target	Effect of GW6471	Biological Function	Reference
CPT1A	Downregulation	Rate-limiting enzyme in mitochondrial FAO	[8]
ACOX1	Downregulation	First enzyme in peroxisomal FAO	[8]
FASN	Downregulation	Fatty Acid Synthase; lipogenesis	[8]
FABP1	Downregulation	Fatty Acid Binding Protein 1; intestinal fatty acid uptake	[15]
FABP7	Downregulation	Fatty Acid Binding Protein 7; lipid transport	[10]
с-Мус	Downregulation (in RCC cells)	Oncogene involved in metabolic reprogramming	[8][9]

Signaling Pathways and Mechanisms

Visualizing the molecular interactions is crucial for understanding the role of **GW6471**. The following diagrams illustrate the PPAR α signaling pathway and the specific mechanism of **GW6471** antagonism.

Caption: Simplified PPARα signaling pathway in lipid metabolism.





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Caption: Mechanism of GW6471-mediated antagonism of $PPAR\alpha$.

Experimental Protocols



The following sections provide generalized protocols for using **GW6471** based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Studies (Cell Culture)

- Preparation of GW6471 Stock Solution:
 - Dissolve GW6471 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
 - Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

· Cell Treatment:

- Culture cells of interest (e.g., HepG2, Caki-1, MDA-MB-231) to the desired confluency (typically 70-80%).[7][8][9]
- On the day of the experiment, dilute the GW6471 stock solution in the appropriate cell culture medium to the final desired concentration (commonly 1-25 μM).[8][9]
- Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).
- Incubate cells with GW6471 or vehicle control for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[8][9]

Downstream Analysis:

- Gene Expression: RNA extraction followed by qRT-PCR to measure mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1).[8]
- Lipid Accumulation: Staining with lipid-specific dyes like BODIPY 493/503 or Oil Red O,
 followed by microscopy or flow cytometry to quantify lipid droplets.[11][12]
- Metabolic Flux Analysis: Use of instruments like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.[9][11]



In Vivo Studies (Animal Models)

- Animal Model and Acclimatization:
 - Select an appropriate animal model (e.g., C57BL/6N mice for metabolic studies, athymic nude mice for xenograft models).[9][14]
 - Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
 - If applicable, induce the disease model (e.g., by feeding a high-fat diet for several weeks to induce obesity and NAFLD).[14][15]
- Preparation of Dosing Solution:
 - For Intraperitoneal (i.p.) Injection: Dissolve GW6471 in a vehicle such as 4% DMSO in sterile PBS.[9][13]
 - For Oral Gavage: Dissolve GW6471 in DMSO and then dilute in a vehicle like 0.5%
 sodium carboxymethyl cellulose containing 2.5% Tween 80.[14]
 - Prepare dosing solutions fresh or store appropriately as determined by stability studies.
- Administration:
 - Administer GW6471 at a dose reported to be effective (e.g., 10-20 mg/kg body weight).[9]
 [14]
 - The route and frequency will depend on the study design (e.g., daily by oral gavage or every other day by i.p. injection).[9][14]
 - The control group should receive the vehicle solution in the same volume and by the same route and schedule.
- Monitoring and Sample Collection:
 - Monitor animal body weight, food intake, and general health throughout the study.[8][9]

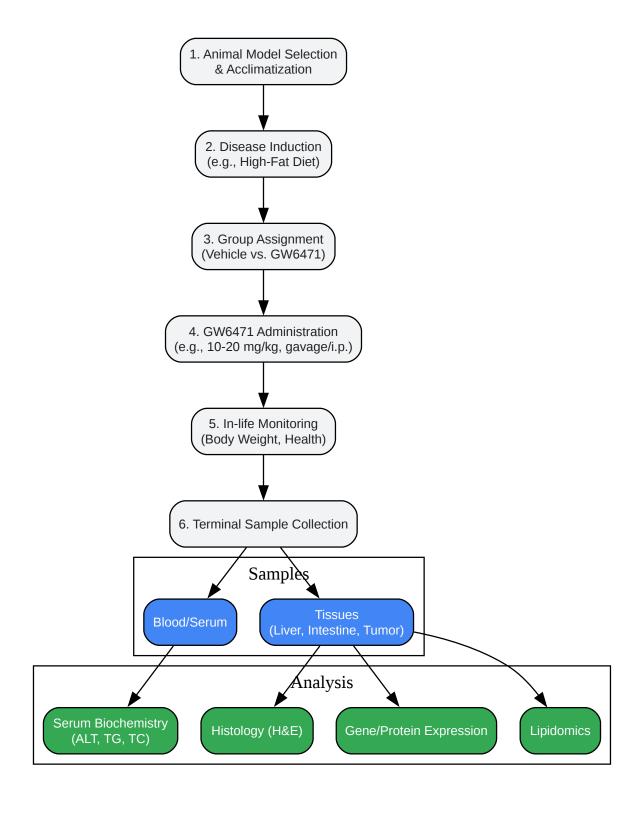
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- At the end of the study, collect blood for serum analysis (e.g., ALT, triglycerides, cholesterol) and harvest tissues of interest (e.g., liver, intestine, tumor).[9][15]
- Process tissues for downstream analysis such as histology (H&E staining), gene expression (qRT-PCR), protein analysis (Western blot), or lipidomics.





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